molecular formula C18H15BrN2OS B2806747 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-52-4

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2806747
CAS RN: 325977-52-4
M. Wt: 387.3
InChI Key: KVXRLSIVXKSGJB-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a thiazole derivative that has shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a derivative of thiazole, which has been synthesized through various chemical reactions involving 2-bromo-1-(3,4-dimethylphenyl)ethanone and different reagents, confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis (Bashandy, Abdelall, & El-Morsy, 2008).
  • X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of similar antipyrine derivatives have been reported, demonstrating the importance of structural analysis in understanding molecular interactions and stability (Saeed et al., 2020).

Potential Therapeutic Applications

  • Derivatives of this compound, like zinc phthalocyanine substituted with new benzenesulfonamide groups, show promising properties for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
  • Some thiazole and benzamide derivatives have demonstrated antibacterial properties, indicating potential applications in developing new antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRLSIVXKSGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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